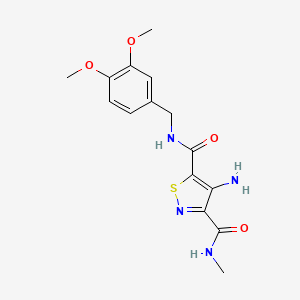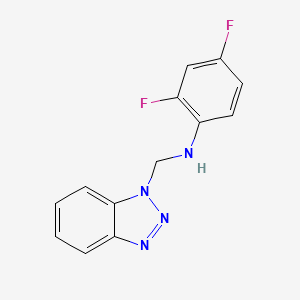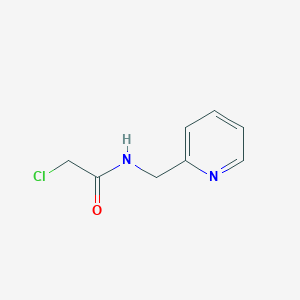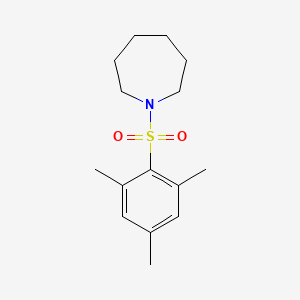![molecular formula C24H23N3O2S2 B2537647 N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1189942-52-6](/img/structure/B2537647.png)
N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide is a compound that can be categorized within the family of benzamides, which are known for their diverse biological activities. Benzamides are often explored for their potential in treating various diseases, including epilepsy, cancer, and bacterial infections. The specific structure of N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide suggests that it may interact with biological targets such as potassium channels or enzymes involved in disease pathways.
Synthesis Analysis
The synthesis of related benzamide compounds often involves the formation of an amide bond between a carboxylic acid derivative and an amine. For instance, the synthesis of marine-sourced natural product analogs involves the acylation of aminouracil derivatives, which can be challenging due to the reduced nucleophilicity of the amino group . Similarly, the synthesis of N-(3-substituted 9-methoxy-4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives from methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate demonstrates the complexity of synthesizing benzamide derivatives with multiple substituents .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, IR spectroscopy, and computational methods like DFT calculations. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations to determine the molecular geometry, vibrational frequencies, and electronic properties . These studies provide insights into the stability of the molecular conformation and the potential reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including amide bond formation, desmethylation, and substitution reactions. The synthesis of PET imaging agents, for example, involves desmethylation and O-[(11)C]methylation steps . The reactivity of the benzamide moiety can be influenced by the presence of substituents on the aromatic ring or the pyrimidine moiety, which can affect the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The crystal structure analysis provides information on the lattice constants and intermolecular interactions, which can influence the compound's solubility and bioavailability . Additionally, the electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's chemical reactivity and its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research into compounds structurally similar to N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide has shown promise in cancer treatment. For instance, the design and synthesis of MGCD0103, a molecule with a similar pyrimidin-4-yl component, has demonstrated selective inhibition of histone deacetylases (HDACs), crucial for cancer cell proliferation and apoptosis induction. MGCD0103's significant antitumor activity and oral bioavailability highlight the therapeutic potential of related compounds in oncology (Zhou et al., 2008).
Antifungal Activity
Compounds with the 4-methoxy-N, N-dimethylpyrimidin moiety have been studied for their antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. This research suggests that derivatives of the compound could be developed into useful antifungal agents, underscoring its applicability in combating fungal infections (Jafar et al., 2017).
Chemical Properties and Synthesis
Studies on the synthesis and properties of compounds containing pyrimidin-4-yl and benzamide groups, similar to N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide, offer insights into their chemical behavior and potential applications. For example, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from related compounds has shown anti-inflammatory and analgesic properties, indicating the versatility of these molecules in medicinal chemistry (Abu‐Hashem et al., 2020).
Neuroleptic Activity
Research into benzamides similar in structure to the subject compound has also uncovered potential neuroleptic (antipsychotic) effects. These studies contribute to understanding how alterations in the molecule's structure, such as the substitution at the pyrrolidinyl group, can significantly impact its biological activity, offering pathways for developing new therapeutic agents (Iwanami et al., 1981).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-18(13-19(31-22)17-11-6-5-7-12-17)25-24(27)30-14-20(28)26-21-15(2)9-8-10-16(21)3/h5-13H,4,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDNAXOPBZOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2537564.png)
![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2537565.png)
![3-(3-bromophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537566.png)


![2-(4-isopropylphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2537572.png)

![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)
![2-[(1,2,3,4-Tetrahydroquinolin-2-ylidene)amino]acetic acid](/img/structure/B2537579.png)
![N-(furan-2-ylmethyl)-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2537581.png)
![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)


